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Compound of Interest

Compound Name: Glesatinib

Cat. No.: B1671580 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the on-target and off-target effects of

Glesatinib in kinase assays. This resource includes troubleshooting guides, frequently asked

questions (FAQs), detailed experimental protocols, and comprehensive data summaries to

facilitate accurate and effective experimentation.

Glesatinib: On-Target and Off-Target Kinase
Inhibition Profile
Glesatinib is a spectrum-selective tyrosine kinase inhibitor. Its primary target is the MET

receptor tyrosine kinase. However, like many kinase inhibitors, Glesatinib exhibits activity

against other kinases, which are considered off-target effects. Understanding this profile is

critical for interpreting experimental results and anticipating potential biological consequences.

Kinase Inhibition Data
The following table summarizes the known kinase inhibition profile of Glesatinib based on

biochemical and cellular assays. At concentrations below 75 nmol/L, Glesatinib has been

shown to inhibit a specific set of kinases.
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Target Family Kinase IC50 (nmol/L) Notes

Primary Target MET 19[1]

Glesatinib is a potent,

ATP-competitive

inhibitor of MET.[1]

Off-Target AXL < 75

A member of the TAM

(Tyro3, Axl, Mer)

family of receptor

tyrosine kinases.

Off-Target MERTK < 75

Another member of

the TAM family of

receptor tyrosine

kinases.

Off-Target PDGFR family < 75

Platelet-Derived

Growth Factor

Receptor family.

Off-Target SMO Not specified

Glesatinib has been

described as a dual

inhibitor of c-MET and

Smoothened (SMO).

Note: IC50 values represent the concentration of Glesatinib required to inhibit 50% of the

kinase activity in vitro. Lower values indicate greater potency. The data indicates that apart

from its primary target MET, Glesatinib also inhibits AXL, MERTK, and the PDGFR family at

nanomolar concentrations.[1]

Troubleshooting Guide for In Vitro Kinase Assays
with Glesatinib
This guide addresses common issues that may arise during in vitro kinase assays designed to

evaluate Glesatinib's potency and selectivity.
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Issue Possible Cause(s) Recommended Solution(s)

High variability in IC50 values

- Inconsistent pipetting-

Instability of Glesatinib in

assay buffer- Variation in

enzyme activity

- Use calibrated pipettes and

consistent technique.- Prepare

fresh Glesatinib dilutions for

each experiment.- Ensure

consistent kinase

concentration and activity

across all assays.

No inhibition observed

- Incorrect Glesatinib

concentration- Inactive

Glesatinib- Assay conditions

not optimal for inhibition

- Verify the concentration of

the Glesatinib stock solution.-

Use a fresh batch of

Glesatinib.- Optimize ATP

concentration, pH, and

incubation time for the specific

kinase.

Unexpected off-target inhibition

- Glesatinib may have a

broader kinase profile than

initially reported.-

Contaminants in the Glesatinib

sample.

- Perform a comprehensive

kinome scan to identify all

potential off-targets.- Ensure

the purity of the Glesatinib

compound.

Assay signal is too low

- Insufficient enzyme

concentration- Low substrate

concentration- Suboptimal

detection method

- Increase the kinase

concentration.- Ensure the

substrate concentration is at or

above the Km value.- Choose

a more sensitive detection

method (e.g., radiometric vs.

fluorescence-based).

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Glesatinib?

A1: The primary molecular target of Glesatinib is the MET (Mesenchymal-Epithelial Transition

factor) receptor tyrosine kinase.[1]
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Q2: What are the known off-target kinases inhibited by Glesatinib at clinically relevant

concentrations?

A2: At concentrations below 75 nmol/L, Glesatinib has been shown to inhibit AXL, MERTK,

and the PDGFR (Platelet-Derived Growth Factor Receptor) family of kinases.[1] It has also

been identified as a dual inhibitor of c-MET and SMO (Smoothened).

Q3: How can I determine the IC50 value of Glesatinib for a specific kinase in my experiment?

A3: You can determine the IC50 value by performing an in vitro kinase assay with a range of

Glesatinib concentrations. The percentage of kinase inhibition is then plotted against the

logarithm of the Glesatinib concentration, and the IC50 is the concentration at which 50%

inhibition is observed. A detailed protocol is provided in the "Experimental Protocols" section

below.

Q4: What type of kinase inhibitor is Glesatinib?

A4: Glesatinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of

the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[1]

Q5: Where can I find more detailed information on Glesatinib's kinase selectivity?

A5: For more detailed information, it is recommended to consult publications that have

performed comprehensive kinase profiling or "kinome scans" of Glesatinib. The supplementary

materials of such publications often contain detailed tables of the kinases tested and the

corresponding inhibition data.

Experimental Protocols
Protocol: In Vitro Radiometric Kinase Assay for IC50
Determination of Glesatinib
This protocol outlines a standard procedure for determining the half-maximal inhibitory

concentration (IC50) of Glesatinib against a specific protein kinase using a radiometric assay

format. This method is considered a gold standard for its direct measurement of kinase activity.

Materials:
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Purified active kinase

Specific peptide or protein substrate for the kinase

Glesatinib stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

ATP solution (a mixture of non-radioactive ATP and [γ-³²P]ATP)

96-well microplate

Phosphocellulose filter paper or membrane

Wash buffer (e.g., 0.5% phosphoric acid)

Scintillation counter and scintillation fluid

Procedure:

Prepare Glesatinib Dilutions: Perform a serial dilution of the Glesatinib stock solution in the

kinase reaction buffer to create a range of concentrations to be tested (e.g., from 1 nM to 10

µM). Also, prepare a vehicle control (DMSO) without Glesatinib.

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the

kinase reaction buffer, the specific substrate, and the purified kinase. The final concentration

of each component should be optimized for the specific kinase being assayed.

Set up the Assay Plate:

Add a small volume (e.g., 2.5 µL) of each Glesatinib dilution or vehicle control to the wells

of the 96-well plate.

Add the kinase reaction mix (e.g., 22.5 µL) to each well.

Pre-incubate the plate at the optimal temperature (e.g., 30°C) for a short period (e.g., 10

minutes).
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Initiate the Kinase Reaction:

Start the reaction by adding the ATP solution (containing [γ-³²P]ATP) to each well (e.g., 5

µL).

Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60

minutes), ensuring the reaction stays within the linear range.

Stop the Reaction and Spot:

Stop the reaction by adding a quenching agent (e.g., phosphoric acid) or by spotting a

portion of the reaction mixture directly onto the phosphocellulose filter paper.

Wash the Filter Paper:

Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-

³²P]ATP.

Perform a final rinse with acetone and let the paper air dry.

Quantify Phosphorylation:

Place the dried filter paper in a scintillation vial with scintillation fluid.

Measure the amount of incorporated ³²P using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each Glesatinib concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the Glesatinib concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
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Signaling Pathways Affected by Glesatinib's Off-Target
Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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